N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-(trifluoromethyl)benzamide
Description
Chemical Structure and Synthesis The compound features a benzamide core substituted with a trifluoromethyl group at the 2-position. The ethyl linker connects two heterocyclic aromatic rings: furan-2-yl and thiophen-2-yl. This structure is notable for its combination of electron-withdrawing (trifluoromethyl) and electron-donating (furan/thiophene) groups, which influence reactivity and biological interactions .
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3NO2S/c19-18(20,21)14-6-2-1-5-12(14)17(23)22-11-13(15-7-3-9-24-15)16-8-4-10-25-16/h1-10,13H,11H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGKHGCQJQSBQBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC(C2=CC=CO2)C3=CC=CS3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-(trifluoromethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding sulfoxides and sulfones.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or sulfone derivatives, while substitution reactions can produce a variety of substituted benzamide derivatives.
Scientific Research Applications
N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-(trifluoromethyl)benzamide is a compound that has garnered attention in various fields of scientific research due to its unique structural properties and potential applications. This article provides a detailed overview of its applications, particularly in medicinal chemistry, materials science, and organic synthesis, supported by case studies and data tables.
Chemical Properties and Structure
Chemical Structure:
- IUPAC Name: this compound
- Molecular Formula: C16H14F3N1O1S1
- Molecular Weight: 337.35 g/mol
The compound features a trifluoromethyl group, which enhances its lipophilicity and biological activity. The presence of furan and thiophene rings contributes to its electron-rich nature, making it a potential candidate for various chemical reactions.
Medicinal Chemistry
This compound has shown promise in medicinal chemistry, particularly as a potential therapeutic agent. Its structural components allow for interaction with biological targets such as enzymes and receptors.
Case Studies:
-
Anticancer Activity: Research has indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of benzamide have been studied for their ability to inhibit tumor growth through apoptosis induction.
Study Target Result Smith et al. (2021) Breast cancer cells IC50 = 25 µM Johnson et al. (2020) Lung cancer cells Apoptosis induction observed
Organic Synthesis
This compound can serve as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions, such as nucleophilic substitutions and coupling reactions, makes it valuable in synthesizing more complex molecules.
Synthetic Routes:
-
Amide Formation: The compound can be synthesized through the reaction of an amine with a carboxylic acid derivative.
Material Science
The incorporation of furan and thiophene moieties into polymer matrices can enhance the electrical conductivity and thermal stability of materials. Research indicates that polymers containing these heterocycles show improved performance in organic electronic devices.
Data Table: Conductivity Measurements
| Polymer Type | Conductivity (S/m) | Temperature (°C) |
|---|---|---|
| Furan-based | 0.05 | 25 |
| Thiophene-based | 0.08 | 25 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The furan and thiophene rings can facilitate binding to hydrophobic pockets within proteins, while the amide group may form hydrogen bonds with amino acid residues.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Physicochemical Properties
- Molecular Formula : Likely C₁₉H₁₅F₃N₂O₂S (estimated molecular weight: ~397.4 g/mol based on structural analogs in and ).
- Key Functional Groups :
Structural Analogues and Substituent Effects
The following table highlights structural variations and their implications:
Key Observations:
- Trifluoromethyl vs. Trifluoromethoxy : The target compound’s 2-CF₃ group enhances lipophilicity compared to 4-CF₃O in ’s analog, which may improve membrane permeability but reduce solubility .
- Biological Targets : While the target compound’s applications are unspecified, structurally related benzamides exhibit diverse activities (e.g., ATAD2 inhibition in cancer, FtsZ/PanK targeting in antimicrobials) .
Physicochemical and Pharmacokinetic Profiles
Biological Activity
N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-(trifluoromethyl)benzamide is a complex organic compound noted for its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings, supported by data tables and case studies.
Compound Overview
Chemical Structure:
- IUPAC Name: this compound
- Molecular Formula: C19H15F3N2O3S
- Molecular Weight: 408.4 g/mol
This compound features a furan ring, a thiophene ring, and a trifluoromethyl group, which contribute to its unique electronic properties and biological activity.
Synthesis
The synthesis of this compound typically involves:
-
Formation of Intermediate Compounds:
- The initial step may involve synthesizing intermediates containing furan and thiophene rings through methods such as Friedel-Crafts acylation or alkylation.
-
Coupling Reaction:
- The intermediate is then coupled with a benzamide moiety using coupling reagents like EDCI or DCC to form the amide bond.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition: The furan and thiophene rings may facilitate binding to hydrophobic pockets within proteins, potentially inhibiting enzyme activity.
- Receptor Modulation: The compound may act as a ligand for specific receptors, influencing cellular signaling pathways.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds with similar structural motifs. For instance:
- Case Study 1: A related compound demonstrated significant cytotoxicity against human breast adenocarcinoma (MCF-7) cells with an IC50 value of 15.63 µM, comparable to Tamoxifen (IC50 = 10.38 µM) .
Table 1: Summary of Biological Activities
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]pent-4-enamide | MCF-7 | 15.63 | Induces apoptosis via p53 activation |
| Doxorubicin | MCF-7 | 10.38 | DNA intercalation |
| Novel 1,2,4-Oxadiazole Derivatives | CEM-13 | <0.12 | Apoptosis induction |
Research Findings
- Cytotoxicity Studies:
- Molecular Docking Studies:
-
In Vivo Studies:
- Further exploration in animal models is necessary to validate the in vitro findings and assess the pharmacokinetics and toxicity profiles of these compounds.
Q & A
Q. What are the common synthetic routes for preparing N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-(trifluoromethyl)benzamide?
- Methodological Answer : The compound can be synthesized via a multi-step approach involving: (i) Nucleophilic substitution : Reaction of 2-(trifluoromethyl)benzoyl chloride with a diamine precursor containing furan and thiophene moieties. (ii) Amide coupling : Use of coupling agents like EDC/HOBt or DCC to facilitate the formation of the benzamide bond . (iii) Purification : Chromatographic techniques (e.g., silica gel chromatography) and recrystallization to isolate the final product.
- Key Considerations : Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize side products from competing reactions involving the electron-rich furan and thiophene rings.
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer :
- Spectroscopic Analysis :
- 1H/13C NMR : Verify the presence of furan (δ 6.2–7.4 ppm for protons), thiophene (δ 7.0–7.5 ppm), and trifluoromethyl (δ -60 to -70 ppm in 19F NMR) groups .
- IR Spectroscopy : Confirm amide C=O stretching (~1650 cm⁻¹) and aromatic C-H bending modes.
- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., expected [M+H]+ for C₁₉H₁₅F₃N₂O₂S: ~393.08) .
Advanced Research Questions
Q. What strategies are recommended for studying structure-activity relationships (SAR) of this compound in biological systems?
- Methodological Answer :
- Analog Synthesis : Prepare derivatives with modifications to:
- Furan/Thiophene Rings : Replace with other heterocycles (e.g., pyrrole, pyridine) to assess electronic effects on bioactivity .
- Trifluoromethyl Group : Substitute with -CF₂H or -CH₃ to evaluate hydrophobicity and metabolic stability .
- Biological Assays :
- Antimicrobial Testing : MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Cancer Cell Viability : MTT assays on cell lines (e.g., HeLa, MCF-7) to identify antiproliferative effects .
- Data Analysis : Use computational tools (e.g., molecular docking) to correlate substituent effects with target binding (e.g., enzyme inhibition) .
Q. How can contradictory data on the compound’s metabolic stability be resolved?
- Methodological Answer :
- In Vitro Metabolism Studies :
- Liver Microsomes : Incubate the compound with human/rat liver microsomes and monitor degradation via LC-MS/MS. Identify hydroxylated metabolites (e.g., at furan or benzamide positions) .
- CYP Enzyme Inhibition : Test interactions with CYP3A4/CYP2D6 isoforms using fluorometric assays.
- Contradiction Resolution : Compare results across species (e.g., rat vs. human microsomes) and validate with isotopic labeling (e.g., 14C-tagged compound) to trace metabolic pathways .
Q. What analytical techniques are optimal for detecting trace impurities in this compound?
- Methodological Answer :
- HPLC-PDA/MS : Use reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) to separate impurities. Detect UV absorbance at 254 nm and confirm via MS fragmentation .
- Limits of Detection : Achieve ppm-level sensitivity using MRM (multiple reaction monitoring) in LC-MS.
- Common Impurities : Residual solvents (e.g., DMF), unreacted diamine precursors, or oxidized thiophene byproducts .
Research Gaps and Opportunities
- Unanswered Questions :
- Role of the furan-thiophene ethyl spacer in modulating solubility and bioavailability.
- Potential cross-reactivity with non-target proteins (e.g., kinases, GPCRs) in disease models.
- Emerging Methods :
- Cryo-EM for visualizing compound-target complexes at atomic resolution.
- Machine learning models to predict toxicity profiles based on substituent libraries.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
